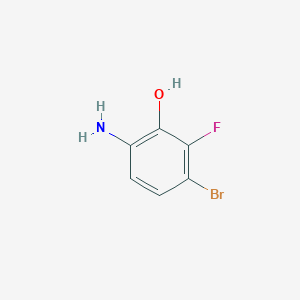

6-Amino-3-bromo-2-fluorophenol

Description

Significance of Substituted Phenols as Chemical Building Blocks

Substituted phenols are a class of organic compounds fundamental to numerous scientific and industrial applications. Their structure, consisting of a benzene (B151609) ring with a hydroxyl (-OH) group and other attached functional groups, makes them highly versatile chemical intermediates. acs.org They serve as indispensable molecules and crucial starting materials for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. acs.orgwisdomlib.org For instance, they are precursors to important structures like benzopyran derivatives and are found in essential medicines such as morphine and the hormonal birth control agent estrogen. acs.orgwisdomlib.org

The properties and applications of a phenolic molecule are significantly influenced by the nature and position of the substituents on the aromatic ring. acs.org This makes the synthesis of phenols with precise control over these substitution patterns a key area of interest for organic, medicinal, and polymer chemists. acs.org The ability to strategically modify the phenolic scaffold through reactions like electrophilic aromatic substitution, formylation, and cross-coupling allows for the creation of diverse and valuable compounds. units.itorgsyn.org

Unique Chemical Properties and Reactivity Profiles of Halogenated Aminophenols

Halogenated aminophenols are a specific subclass of substituted phenols that feature one or more halogen atoms (F, Cl, Br, I) and an amino group (-NH₂) attached to the phenol (B47542) core. The interplay between the hydroxyl, amino, and halogen substituents imparts a unique and highly tunable reactivity profile to these molecules.

The amino and hydroxyl groups are both electron-donating, which activates the aromatic ring towards electrophilic substitution. chemcess.com Conversely, the halogen atoms are electron-withdrawing through induction but can also participate in directing the position of incoming groups. This combination of functional groups allows for a wide range of chemical transformations:

Reactions of the Amino and Hydroxyl Groups: These groups can undergo standard reactions like alkylation and acylation. chemcess.com The amino group can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide variety of other functional groups. chemcess.com

Reactions of the Benzene Ring: The activated ring readily participates in reactions such as halogenation and sulfonation. chemcess.com The presence of existing halogens provides specific sites for further functionalization, including metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. acs.org

Cyclization and Condensation Reactions: The proximity of the amino and hydroxyl groups, particularly in ortho-aminophenols, makes them prone to cyclization and condensation reactions, forming various heterocyclic structures like phenoxazinones. chemcess.com

Halogen-Specific Reactivity: The carbon-halogen bond itself is a reactive site. For example, bromine's nature as a good leaving group can be exploited in nucleophilic aromatic substitution (SNAr) reactions. The specific halogen also influences the molecule's electronic properties and potential for interactions like halogen bonding.

This rich chemistry makes halogenated aminophenols valuable building blocks, enabling the construction of complex molecular architectures for various research applications.

Positioning of 6-Amino-3-bromo-2-fluorophenol within Contemporary Chemical Research

Within this important class of molecules, this compound (CAS No. 1807234-85-0) has emerged as a compound of significant interest in contemporary pharmaceutical research. apolloscientific.co.uk Specifically, this compound has been identified as a key building block in studies aimed at developing inhibitors for KRas G12C. apolloscientific.co.uk

KRas is a member of the Ras family of oncogenes, and its mutations are implicated in up to 20% of all human cancers, including a significant percentage of lung adenocarcinomas. epo.org The KRas G12C mutation, where a glycine (B1666218) residue at position 12 is replaced by cysteine, leads to a constitutively active protein that drives tumor growth. google.com Consequently, developing inhibitors that can selectively and irreversibly bind to this mutant cysteine has been a major goal in modern oncology drug discovery. rhhz.net The successful development and approval of drugs like Sotorasib, a covalent KRas G12C inhibitor, validates this therapeutic strategy. rhhz.net

The use of this compound as an intermediate in the synthesis of potential KRas G12C inhibitors places it at the forefront of medicinal chemistry. apolloscientific.co.uk Its precisely arranged functional groups—the amino, bromo, and fluoro substituents on the phenol ring—provide the necessary handles for chemists to construct the complex molecular structures required to effectively target this critical oncogenic protein. apolloscientific.co.ukbiosynth.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1807234-85-0 | apolloscientific.co.uksigmaaldrich.combldpharm.com |

| Molecular Formula | C₆H₅BrFNO | sigmaaldrich.combldpharm.com |

| Molecular Weight | 206.01 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Synonym | 4-Bromo-3-fluoro-2-hydroxyaniline | apolloscientific.co.uksigmaaldrich.com |

| Physical Form | Solid-Powder | sigmaaldrich.com |

| SMILES | Nc1ccc(Br)c(F)c1O | bldpharm.com |

| InChI Key | CCJDCIPSZHDIGO-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-bromo-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJDCIPSZHDIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 3 Bromo 2 Fluorophenol and Key Precursors

Overview of Established Strategies for Substituted Phenol (B47542) Synthesis

The synthesis of functionalized phenols is a cornerstone of organic synthesis, with numerous methods developed over the years. northeastern.educhemistryviews.org Traditional approaches often rely on the functionalization of phenol itself or its derivatives. rsc.org More contemporary methods have introduced greater efficiency and milder reaction conditions.

Key strategies for synthesizing substituted phenols include:

Hydroxylation of Aryl Halides: Palladium- or copper-catalyzed Ullmann-type reactions can introduce a hydroxyl group onto an aryl halide. rsc.org

Hydroxylation of Arene Diazonium Salts: The Sandmeyer reaction provides a classic route to phenols from anilines via their diazonium salts. rsc.org

Oxidation of Arylboronic Acids: The conversion of arylboronic acids or their esters to phenols is an efficient method, often proceeding under mild conditions. northeastern.edu

Direct C-H Oxidation: The direct oxidation of a C-H bond on an aromatic ring to a hydroxyl group represents a highly atom-economical approach, though controlling regioselectivity can be challenging. rsc.org

Cascade Reactions: Multi-component reactions, such as the cascade reactions of 1,2-allenic ketones with β-diketones, can lead to highly functionalized phenols in a single step. chemistryviews.org

From Non-aromatic Precursors: Oxidative aromatization of cyclohexanone (B45756) derivatives offers an alternative pathway to substituted phenols. rsc.orgresearchgate.net

These methods provide a toolbox for chemists to construct a wide array of substituted phenols, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.

Precursor Design and Functional Group Interconversions for Target Synthesis

The synthesis of a complex molecule like 6-Amino-3-bromo-2-fluorophenol requires careful planning of the precursor structure and the sequence of functional group interconversions. The inherent directing effects of the substituents (hydroxyl, amino, bromo, and fluoro groups) must be considered at each step to achieve the desired 6, 3, 2-substitution pattern.

A logical approach involves starting with a simpler, commercially available substituted benzene (B151609) and introducing the remaining functional groups in a stepwise manner. The order of introduction is critical. For instance, the strong activating and ortho-, para-directing effects of the hydroxyl and amino groups must be managed to ensure bromination and fluorination occur at the desired positions. Protecting groups may be necessary to temporarily block the reactivity of certain functional groups while others are being introduced or modified.

Functional group interconversions are also central to the synthetic design. For example, a nitro group can serve as a precursor to an amino group, being introduced via nitration and subsequently reduced. This strategy is common in the synthesis of aminophenols. Similarly, a diazonium salt, formed from an amino group, can be converted to a hydroxyl group or a halogen, offering synthetic flexibility. rsc.orgnptel.ac.in The choice of precursor and the sequence of transformations are guided by the principles of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, more readily available starting materials. savemyexams.comcognitoedu.org

Direct Synthesis Approaches to this compound

Directly assembling the target molecule requires precise control over the introduction of each substituent onto the aromatic ring. Several synthetic strategies can be envisioned, each with its own set of advantages and challenges.

Regioselective Halogenation (Bromination and Fluorination) of Phenol Derivatives

Achieving the specific 3-bromo-2-fluoro substitution pattern on an aminophenol precursor is a significant hurdle due to the complex interplay of directing effects. researchgate.net The hydroxyl and amino groups are both strongly activating and ortho-, para-directing, which would typically favor substitution at positions 4 and 6 relative to the hydroxyl group.

To achieve the desired regiochemistry, one might start with a precursor that already contains some of the required substituents in the correct positions. For instance, starting with a 2-fluoro-6-aminophenol derivative would simplify the subsequent bromination step. The synthesis of 2-Amino-3-bromo-4-fluorophenol, a structural isomer, involves the bromination of 2-amino-4-fluorophenol. A similar strategy could be adapted, potentially starting with 2-fluoro-6-nitrophenol, followed by bromination and then reduction of the nitro group.

The choice of halogenating agent is also crucial. N-Bromosuccinimide (NBS) is a common reagent for the regioselective bromination of activated aromatic rings. For fluorination, electrophilic fluorinating agents such as Selectfluor are often employed. The reaction conditions, including solvent and temperature, must be carefully optimized to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts.

Diazotization and Subsequent Reduction Methods for Amino Group Introduction

The introduction of the amino group at position 6 can be accomplished through the reduction of a nitro group precursor. A common synthetic route to aminophenols involves the catalytic hydrogenation of a nitrophenol. For example, 2,5-diaminophenol (B1598321) can be synthesized by the reduction of 2,5-dinitrophenol (B1207554) using a palladium on carbon (Pd/C) catalyst.

Alternatively, a diazonium salt can be used to introduce other functional groups that can later be converted to an amino group. Diazotization of an aromatic amine with sodium nitrite (B80452) in the presence of a strong acid generates a highly versatile diazonium salt intermediate. iitk.ac.innumberanalytics.com While diazonium salts are more commonly used for introducing halogens or hydroxyl groups, they can also be involved in pathways leading to the introduction of a nitrogen-containing functional group that can be subsequently reduced to an amine.

Palladium-Catalyzed Amination and Hydroxylation Strategies

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of C-N and C-O bonds. nih.gov The Buchwald-Hartwig amination, for instance, allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. mit.eduuwindsor.carsc.org This methodology could potentially be used to introduce the amino group at position 6 of a pre-functionalized bromo-fluorophenol derivative. The choice of ligand is critical for the success of these reactions, with biaryl phosphine (B1218219) ligands often showing high activity. nih.govorganic-chemistry.org

Similarly, palladium-catalyzed hydroxylation reactions can be used to introduce the phenol functionality. However, the direct C-H amination of phenol derivatives is also a developing field. Copper-catalyzed regioselective C-H amination of phenols has been demonstrated, offering a more direct route to aminophenols. acs.org These methods, while advanced, would require careful substrate design to ensure the correct regiochemical outcome for a polysubstituted compound like this compound.

Multi-step Convergent and Divergent Synthetic Pathways

Given the complexity of the target molecule, both convergent and divergent synthetic strategies can be considered.

A convergent synthesis would involve the preparation of two or more complex fragments that are then coupled together in the later stages of the synthesis. This approach can be more efficient than a linear synthesis as it allows for the parallel construction of different parts of the molecule. For the synthesis of this compound, one could envision synthesizing a bromofluorinated fragment and an aminated fragment separately, followed by a coupling reaction to form the final product.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. nih.govnih.govmdpi.comencyclopedia.pub This strategy is particularly useful for creating a library of related compounds for screening purposes. In the context of this compound, a divergent approach could start from a di-substituted phenol and then explore different halogenation and amination reactions to produce a range of polysubstituted aminophenols, including the desired target. For example, the Reisman group reported the divergent total syntheses of three complex diterpenoid alkaloids starting from phenol. mdpi.comencyclopedia.pub

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of specialty chemicals like this compound necessitates rigorous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and scalability. Key strategies involve the precise control of reaction parameters and the implementation of advanced process technologies.

For multi-step syntheses, such as the likely route to this compound involving nitration, halogenation, and reduction, each step must be individually optimized. For instance, in the synthesis of related aminophenols, the nitration of a phenol precursor is a critical step where temperature control is paramount to prevent over-nitration and ensure regioselectivity. A typical industrial approach for a related compound, 4-amino-2,3,5-trimethylphenol, involves the nitration of 2,3,5-trimethylphenol (B45783) using a nitric acid and sulfuric acid mixture at a controlled temperature of 0–5°C, achieving yields between 70-85% . Subsequent reduction of the nitro group is often achieved via catalytic hydrogenation. In a patented process, this reduction is carried out in a fixed-bed reactor using a Raney nickel catalyst at 50–80°C and 10–15 bar of hydrogen pressure, resulting in a product of over 95% purity .

Continuous flow manufacturing is an increasingly adopted technology for scalable synthesis. It offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency, improved safety for highly exothermic or hazardous reactions, and often higher yields compared to batch reactors.

The following table illustrates typical parameter optimization for a key reaction step in the synthesis of a substituted aminophenol precursor.

Table 1: Example of Reaction Condition Optimization for Nitration of a Phenol Derivative

| Parameter | Condition A | Condition B | Condition C (Optimized) | Rationale for Optimization |

|---|---|---|---|---|

| Nitrating Agent | Conc. HNO₃ | Mixed Acid (HNO₃/H₂SO₄ 1:1) | Mixed Acid (HNO₃/H₂SO₄ 1:3) | Sulfuric acid acts as a catalyst and dehydrating agent, improving nitration efficiency. |

| Temperature | 25°C | 15°C | 0-5°C | Reduces formation of by-products and enhances regioselectivity. |

| Reaction Time | 6 hours | 4 hours | 2-4 hours | Lower temperatures require careful monitoring to determine optimal reaction completion time, balancing yield and throughput. |

| Yield | 55% | 68% | 70-85% | Optimized conditions lead to a significant increase in product yield. |

Implementation of Green Chemistry Principles in Aminophenol Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to reduce their environmental footprint. These principles focus on creating more efficient, safer, and less wasteful synthetic processes.

Solvent-Free and Aqueous-Phase Reaction Development

A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. This has led to the development of solvent-free and aqueous-phase reactions.

Solvent-free synthesis , or mechanochemical synthesis, involves the reaction of solid reactants by grinding or milling, often without any solvent or catalyst. justia.comgoogle.com This method has been successfully applied to the N-acetylation of 4-aminophenol (B1666318) to produce acetaminophen, demonstrating a clean, economical, and high-yield process. justia.comgoogle.com Another approach involves one-pot, three-component Mannich condensations performed under solvent-free thermal conditions to produce various aminophenol ligands. tandfonline.comtandfonline.com These methods offer benefits such as operational simplicity, reduced reaction times, and elimination of toxic solvent waste. tandfonline.comtandfonline.com

Aqueous-phase reactions utilize water as a safe, non-flammable, and environmentally benign solvent. A notable example is the preparation of p-aminophenol from nitrobenzene (B124822) through catalytic hydrogenation in a pressurized carbon dioxide/water (CO₂/H₂O) system. acs.org This process cleverly uses the in-situ formation of carbonic acid to catalyze the necessary rearrangement, avoiding the use of strong mineral acids and simplifying neutralization and workup. acs.org Similarly, metal-free methods for synthesizing phenols from arylboronic acids have been developed using water as the solvent, enhancing the sustainability of the process. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which inherently generate by-products. jocpr.comresearchgate.net

Waste minimization extends beyond atom economy to encompass the entire process, including solvent use, energy consumption, and the generation of non-stoichiometric waste. ispe.orgacs.org The fine chemical industry is known for a high E-Factor (kg of waste per kg of product), which can be up to 100 kg of waste for every 1 kg of product. acs.org Strategies to combat this involve a holistic approach to process design. solubilityofthings.com

Table 2: Key Strategies for Waste Minimization in Chemical Synthesis ispe.orgacs.orgsolubilityofthings.com

| Strategy | Description | Example Application |

|---|---|---|

| Process Intensification | Using technologies like continuous flow reactors or microwave-assisted synthesis to improve efficiency, reduce reaction volumes, and shorten reaction times. ispe.orgnumberanalytics.com | Continuous flow nitration and hydrogenation for aminophenol synthesis. |

| Catalysis | Employing catalysts (including biocatalysts) to enable more efficient and selective reactions with lower energy requirements and fewer by-products. researchgate.net | Using a Pt/C catalyst for the hydrogenation of a nitrophenol to an aminophenol. researchgate.net |

| Solvent and Reagent Recycling | Recovering and reusing solvents and excess reagents to reduce raw material consumption and waste disposal costs. | Recycling of solvents after a crystallization step. |

| Use of Renewable Feedstocks | Shifting from petrochemical-based starting materials to those derived from renewable biomass. digitellinc.com | Investigating routes to 4-aminophenol starting from hydroquinone (B1673460) derived from lignin. digitellinc.com |

| Source Reduction | Redesigning the synthetic route to use less hazardous materials and generate less waste from the outset. solubilityofthings.com | Replacing a multi-step classical reduction with a single-step catalytic hydrogenation. chemicalbook.com |

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater speed, under milder conditions, and with higher selectivity, thereby increasing efficiency and reducing waste. researchgate.netbuffalostate.edu For the synthesis of a compound like this compound, catalytic methods are crucial for key transformations such as reduction and amination.

Catalytic Hydrogenation: The reduction of a nitrophenol to an aminophenol is a common and vital step. Modern methods have moved away from stoichiometric reductants like iron in acidic media towards catalytic hydrogenation. chemicalbook.com This approach is a single-step, environmentally friendly process that avoids the generation of large amounts of iron sludge. chemicalbook.com A variety of catalysts are effective, including noble metals like platinum on carbon (Pt/C) and palladium, as well as more economical nano-nickel catalysts supported on materials like aragonite. acs.orgresearchgate.nettandfonline.com

Catalytic Amination: Direct amination is an atom-economical way to introduce an amino group. Significant progress has been made in developing catalysts for the reductive amination of aldehydes and ketones using ammonia. Earth-abundant metal catalysts based on iron and nickel have shown high efficacy and broad functional group tolerance, allowing for the synthesis of primary amines under mild conditions. nih.govd-nb.info For aryl halides, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, though it requires careful optimization to be cost-effective on a large scale.

Other Catalytic Methods: Dehydrogenation reactions can be used to create aromatic phenols from cyclohexanone precursors, with palladium and copper catalysts being effective for this transformation. nih.govnih.gov Electrochemical methods are also emerging as a scalable, catalyst-free approach for reactions like the halogenation of aminophenol derivatives. rsc.org

Table 3: Catalytic Systems for Key Transformations in Aminophenol Synthesis

| Transformation | Catalyst System | Substrate Example | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Nitro Reduction | Pt-Sn/Al₂O₃ | Nitrobenzene | High selectivity to p-aminophenol in a green CO₂/H₂O system. | acs.org |

| Nitro Reduction | Nano-Ni on Aragonite | p-Nitrophenol | Use of an inexpensive, earth-abundant metal catalyst. | researchgate.nettandfonline.com |

| Dehydrogenation | Pd(TFA)₂ / Ligand | Substituted Cyclohexanones | Direct aromatization to phenols using O₂ as the oxidant. | nih.gov |

| Dehydrogenation | Copper Catalyst | Substituted Cyclohexanes | Selective synthesis of meta-substituted phenols and anilines. | nih.gov |

| Reductive Amination | Iron Nanoparticles on (N)SiC | Ketones/Aldehydes | Reusable, earth-abundant catalyst for primary amine synthesis using ammonia. | d-nb.info |

| C-H Amination | Ruthenium Complex / Phosphine | Aliphatic Azides | Enantioselective intramolecular amination to form chiral cyclic amines. | rsc.org |

Reactivity and Mechanistic Insights into 6 Amino 3 Bromo 2 Fluorophenol Transformations

Electrophilic Aromatic Substitution Reactions of Halogenated Aminophenols

Electrophilic aromatic substitution involves an electrophile replacing a hydrogen atom on the aromatic ring. The rate and position of this substitution are heavily influenced by the existing substituents. In phenols, the hydroxyl group is a powerful activating group, making the ring highly susceptible to electrophilic attack. byjus.com

Regioselectivity and Directing Effects of Amino, Hydroxyl, Bromine, and Fluorine Substituents

The regiochemical outcome of electrophilic aromatic substitution on 6-amino-3-bromo-2-fluorophenol is determined by the cumulative directing effects of all four substituents.

Amino (-NH₂) and Hydroxyl (-OH) Groups: Both are strong activating groups and ortho, para-directors. They increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, thus directing incoming electrophiles to these sites. In this specific molecule, the hydroxyl group is at position 1, the amino group at position 6, the fluorine at position 2, and the bromine at position 3. The positions ortho to the hydroxyl group are 2 and 6 (both occupied). The position para to the hydroxyl is 4. The positions ortho to the amino group are 1 (occupied) and 5. The position para to the amino group is 3 (occupied).

Bromine (-Br) and Fluorine (-F) Substituents: Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

Considering the combined effects, the powerful activating and ortho, para-directing nature of the amino and hydroxyl groups will dominate. The most likely positions for electrophilic attack would be positions 4 and 5, which are para to the hydroxyl group and ortho to the amino group, respectively. The fluorine at position 2 and bromine at position 3 will sterically hinder attack at these positions and their deactivating nature will further disfavor substitution adjacent to them.

Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OH | 1 | Activating | ortho, para |

| -F | 2 | Deactivating | ortho, para |

| -Br | 3 | Deactivating | ortho, para |

| -NH₂ | 6 | Activating | ortho, para |

Further Halogenation (e.g., Chlorination, Iodination)

Due to the highly activated nature of the phenol (B47542) ring, further halogenation can occur readily, sometimes even without a Lewis acid catalyst. byjus.com For this compound, introducing another halogen like chlorine or iodine would likely occur at the most activated and sterically accessible positions, which are positions 4 or 5. The exact position would depend on the specific reaction conditions. For instance, treating phenols with bromine water can lead to polybromination. byjus.com

Nitration and Sulfonation Studies

Nitration and sulfonation are classic examples of electrophilic aromatic substitution.

Nitration: Treating phenols with dilute nitric acid typically yields a mixture of ortho and para nitrophenols. byjus.com For this compound, nitration would be expected to occur at positions 4 or 5.

Sulfonation: This reaction is often reversible, and the regioselectivity can be temperature-dependent. The sulfonic acid group would also be directed to the activated positions 4 or 5.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, where a nucleophile displaces a halide ion. This reaction is favored when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.org

Reactivity at Bromine and Fluorine Centers

In this compound, both bromine and fluorine can potentially act as leaving groups in an SNAr reaction. Generally, in SNAr, the rate of displacement for halogens is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the halogen, and the high electronegativity of fluorine makes this carbon more electrophilic.

However, the position of the halogen relative to activating or deactivating groups is also crucial. For an SNAr reaction to proceed, there are typically electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com In this compound, the amino and hydroxyl groups are electron-donating, which would disfavor a standard SNAr reaction. However, in some contexts, such as in the synthesis of certain pharmaceutical intermediates, SNAr reactions on similar structures have been reported, often requiring specific catalysts or harsh conditions. For example, the reaction of 4-bromo-2-fluorophenol (B1271925) with an amine can occur via nucleophilic aromatic substitution. vulcanchem.com The bromine at position 3 is para to the amino group, while the fluorine at position 2 is ortho to both the hydroxyl and amino groups. This positioning could influence the relative reactivity of the C-Br and C-F bonds in an SNAr-type process.

Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution

| Halogen | Position on Ring | General SNAr Reactivity | Influencing Factors |

|---|---|---|---|

| -F | 2 | Generally more reactive | Highly electronegative, ortho to -OH and -NH₂ |

| -Br | 3 | Generally less reactive | Better leaving group ability, para to -NH₂ |

Mechanistic Pathways: Addition-Elimination (Meisenheimer Complex) vs. Concerted Displacement

The most common mechanism for SNAr is the addition-elimination pathway . This involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The presence of electron-withdrawing groups ortho or para to the leaving group is critical for stabilizing this intermediate.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

While the addition-elimination mechanism is widely accepted, some recent studies have proposed a concerted SₙAr mechanism , where bond formation and bond breaking occur in a single step. masterorganicchemistry.com For this compound, the formation of a Meisenheimer complex would be the expected pathway, with the stability of the intermediate being a key factor in determining the reaction's feasibility and regioselectivity. The electron-donating nature of the amino and hydroxyl groups would generally destabilize the negative charge of the Meisenheimer complex, making the reaction less favorable compared to rings substituted with electron-withdrawing groups.

Influence of Electron-Withdrawing Fluorine on SNAr Rate

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings. In this reaction, a nucleophile replaces a leaving group on an electron-deficient aromatic system. The rate of SNAr reactions is significantly influenced by the nature of the substituents on the aromatic ring.

The presence of electron-withdrawing groups, such as the fluorine atom in this compound, accelerates the rate of SNAr reactions. masterorganicchemistry.com This is because these groups help to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. gauthmath.com The stability of this intermediate is crucial as its formation is often the rate-determining step of the reaction. wyzant.comlibretexts.org

The position of the electron-withdrawing group relative to the leaving group is also critical. The rate enhancement is most pronounced when the electron-withdrawing group is located ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for various such transformations, primarily due to the presence of the bromine atom, which can readily participate in oxidative addition to a metal center.

Suzuki-Miyaura Coupling at the Bromo Position

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The bromine atom at the 3-position of this compound makes it an ideal candidate for this reaction.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or its ester in the presence of a base, and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. rsc.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. acs.org For instance, palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources. acs.org

The reaction conditions for Suzuki-Miyaura coupling of related brominated phenols often involve a palladium catalyst, a phosphine (B1218219) ligand, and a base such as potassium carbonate or cesium carbonate in a solvent like dioxane or toluene. vulcanchem.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table presents generalized conditions based on literature for similar compounds and is for illustrative purposes.

| Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 80-100 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90-110 |

It is important to note that side reactions, such as the homocoupling of the boronic acid, can sometimes occur. nih.govresearchgate.net

Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.net This reaction is a powerful method for the synthesis of arylamines. The bromo-substituted position of this compound can be targeted for C-N bond formation. beilstein-journals.orgbeilstein-journals.org

Similarly, palladium-catalyzed C-O cross-coupling reactions can be employed to form diaryl ethers from aryl halides and phenols. beilstein-journals.orgbeilstein-journals.org These reactions typically require a palladium catalyst, a suitable ligand (such as Xantphos), and a base. beilstein-journals.orgbeilstein-journals.org

The choice of reaction conditions, including the catalyst, ligand, and base, is crucial for achieving high yields and selectivity in both C-N and C-O coupling reactions. beilstein-journals.orgbeilstein-journals.org For instance, the combination of Pd(OAc)₂ and Xantphos with a base like Cs₂CO₃ or K₂CO₃ in a solvent such as dioxane has been shown to be effective for these types of transformations on similar heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

Table 2: Representative Conditions for C-N and C-O Coupling This table provides illustrative conditions based on related literature.

| Coupling Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| C-N (Buchwald-Hartwig) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 |

Other Palladium and Copper-Catalyzed Transformations

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the bromine atom in this compound can participate in other palladium and copper-catalyzed transformations. For instance, Hirao-type reactions, which involve the coupling of aryl halides with P(O)-H compounds, can be used to form carbon-phosphorus bonds, leading to the synthesis of aryl phosphine oxides and phosphonates. nih.gov

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for C-N and C-O bond formation. researchgate.net These reactions often require a copper(I) or copper(II) salt as the catalyst, sometimes in the presence of a ligand like 1,10-phenanthroline. researchgate.net Copper catalysts can also be used for the hydrolysis of aryl halides to phenols. google.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key functional group that can be selectively modified.

Etherification and Esterification Strategies

The hydroxyl group can readily undergo etherification and esterification reactions. Etherification, such as the Williamson ether synthesis, involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. For example, reacting 3-bromo-6-chloro-2-fluorophenol (B1375324) with methyl iodide in the presence of potassium carbonate in acetonitrile (B52724) leads to the formation of the corresponding methoxybenzene derivative. google.com

Esterification can be achieved by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). These reactions are often catalyzed by an acid or a base.

Table 3: Common Reagents for Etherification and Esterification

| Reaction Type | Reagent | Catalyst/Base | Product |

|---|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Alkoxybenzene |

| Esterification | Acyl chloride (e.g., CH₃COCl) | Base (e.g., Pyridine) | Aryl ester |

These transformations of the phenolic hydroxyl group are fundamental in modifying the properties and reactivity of the molecule for further synthetic applications.

Oxidation Reactions and Quinone Formation

The oxidation of aminophenols is a significant transformation that can lead to the formation of quinone and quinone-imine derivatives. chemcess.com These products are often highly colored and can be reactive intermediates in further chemical processes. chemcess.com For o-aminophenols like this compound, oxidation can proceed to form o-quinone imines. nih.govresearchgate.netacs.org These species are electrophilic and can participate in various reactions, including redox cycling. acs.org

The oxidation can be achieved using a range of chemical oxidants, such as iron(III) chloride, or through electrochemical methods. chemcess.comresearchgate.net The presence of both an amino and a hydroxyl group on the aromatic ring makes the compound susceptible to oxidation, leading to the formation of quinoid structures. chemcess.com The specific products formed can be influenced by the reaction conditions and the oxidant used. rsc.org For instance, the oxidation of p-aminophenol can lead to the formation of complex di-imine structures through the coupling of multiple aminophenol molecules. rsc.org While specific studies on this compound are not detailed in the provided results, the general reactivity of aminophenols suggests that its oxidation would likely yield a substituted bromo-fluoro-quinone-imine. nih.gov

The formation of quinone imines from o-aminophenols is a key step in the synthesis of various heterocyclic compounds, such as 1,4-benzoxazines. nih.govacs.org This is often achieved by in situ generation of the quinone imine, which then undergoes a cycloaddition reaction. nih.govacs.orgmdpi.com A variety of oxidizing agents, including hypervalent iodine compounds like diacetoxyiodobenzene (B1259982) (DAIB), can be used for this purpose. nih.govmdpi.com

| Reactant Type | Oxidizing Agent | Major Product Type | Reference |

|---|---|---|---|

| o-Aminophenol | Iron(III) chloride, Electrochemical methods | o-Quinone imine | chemcess.comnih.govresearchgate.net |

| p-Aminophenol | Potassium ferricyanide | Quinone di-imine derivatives | rsc.org |

| o-Aminophenol | Diacetoxyiodobenzene (DAIB) | o-Quinone imine (for in situ cycloadditions) | nih.govmdpi.com |

Reactions Involving the Aromatic Amino Group

The amino group in this compound is a key site for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives. chemcess.com

The amino group of aminophenols readily undergoes acylation and sulfonylation. Acylation, the addition of an acyl group, can be achieved using acylating agents such as acyl chlorides or anhydrides. Similarly, sulfonylation involves the introduction of a sulfonyl group, typically from a sulfonyl chloride. These reactions are fundamental in organic synthesis for protecting the amino group or for introducing new functional groups to modify the compound's properties. For example, tosylating the amino group of p-aminophenol significantly alters the electronic properties of the molecule, making the phenolic proton more acidic. stackexchange.com This is because the tosyl group reduces the electron-donating (+M) effect of the amino group through resonance. stackexchange.com

Primary aromatic amines, such as this compound, can be converted to diazonium salts through a process called diazotization. nptel.ac.inscialert.net This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. cuhk.edu.hkmnstate.edu The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, to introduce a wide range of functional groups, including halides, cyano groups, and hydroxyl groups. ucla.edusynarchive.comnrochemistry.com

Diazonium salts are also weak electrophiles and can react with activated aromatic compounds, like phenols and anilines, in azo coupling reactions to form brightly colored azo compounds. nptel.ac.incuhk.edu.hkresearchgate.net The pH of the reaction medium is a critical factor for the success of these coupling reactions. nptel.ac.in For instance, coupling with phenols is typically carried out under slightly alkaline conditions, while coupling with anilines is performed in weakly acidic solutions.

The amino group of this compound can react with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.netorganic-chemistry.org This condensation reaction is often reversible and may require the removal of water to drive the equilibrium towards the product. acs.org The synthesis of imines from o-aminophenols can sometimes be challenging as the products may be sensitive and prone to cyclization, especially under harsh reaction conditions. acs.org However, milder, catalyzed methods, such as photo-oxidative cross-condensation, have been developed to afford these imines in good yields. acs.orgacs.org Schiff bases are important intermediates in organic synthesis and can be further reduced to form stable secondary amines. researchgate.net

Ring Annulation and Heterocyclic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group in an ortho relationship, makes it a valuable precursor for the synthesis of various heterocyclic compounds through ring annulation reactions. chemcess.com

One of the most common applications is in the synthesis of benzoxazoles. nih.govijpbs.com This can be achieved through the condensation of the o-aminophenol with various reagents such as carboxylic acids, aldehydes, or acyl chlorides. nih.gov For instance, the reaction with aldehydes, often catalyzed by an acid or a metal catalyst, proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the imine carbon. smolecule.com Microwave-assisted synthesis has been shown to significantly accelerate these reactions. smolecule.com

Phenoxazines are another class of heterocyclic compounds that can be synthesized from o-aminophenols. thieme-connect.de These are typically formed through the condensation of two molecules of the aminophenol or by reacting the aminophenol with other aromatic compounds like chloronitrobenzenes. thieme-connect.de The oxidation of o-aminophenols is also a key route to phenoxazin-3-ones. thieme-connect.de Furthermore, o-aminophenols can be used in copper-catalyzed N- and O-arylation reactions to construct N-aryl phenoxazines. rsc.orgrsc.orgresearchgate.net

The in situ generation of quinone imines from o-aminophenols, as mentioned earlier, is also a powerful strategy for heterocyclic synthesis. mdpi.comias.ac.in These reactive intermediates can undergo cycloaddition reactions with various dienophiles to construct complex polycyclic systems, such as 1,4-benzoxazines. nih.govacs.orgmdpi.com

| Reactant | Co-reactant/Reagent | Heterocyclic Product | Key Reaction Type | Reference |

|---|---|---|---|---|

| o-Aminophenol | Aldehydes, Carboxylic acids | Benzoxazole | Condensation/Cyclization | nih.govijpbs.com |

| o-Aminophenol | o-Aminophenol, Chloronitrobenzenes | Phenoxazine | Condensation/Ring Closure | thieme-connect.de |

| o-Aminophenol | Iodobenzene, Copper(I) catalyst | N-Aryl phenoxazine | N- and O-Arylation | rsc.orgrsc.org |

| o-Aminophenol | Oxidant, Dienophile | 1,4-Benzoxazine | Oxidative Cycloaddition | nih.govacs.orgmdpi.com |

Despite extensive research, detailed experimental spectroscopic data for the chemical compound "this compound" is not publicly available in scientific literature, patents, or chemical databases. While methods for its synthesis have been mentioned in patent literature, the comprehensive characterization data required to fulfill the user's request—including detailed ¹H, ¹³C, and ¹⁹F NMR spectra, 2D NMR correlations, and high-resolution mass spectrometry with fragmentation analysis—could not be located.

The provided outline necessitates specific, in-depth research findings and data tables for each spectroscopic technique. Without access to this primary data, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the request. Generating such an article would require speculative data, which would be scientifically unsound.

Therefore, the requested article focusing solely on the advanced spectroscopic and structural characterization of “this compound” cannot be produced at this time due to the absence of the necessary foundational data.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. researcher.life The vibrational frequencies are characteristic of the bonds and their environment within the molecule.

For 6-Amino-3-bromo-2-fluorophenol, the IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups. The positions of these bands can be influenced by electronic effects of the substituents and by intermolecular interactions such as hydrogen bonding. stemed.siteresearchgate.net

-OH Stretch: The hydroxyl group will show a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding.

-NH₂ Stretches: The amino group will exhibit two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

C-F Stretch: The carbon-fluorine stretch will appear as a strong absorption in the range of 1000-1400 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch | 3200 - 3600 (broad) |

| -NH₂ | N-H asymmetric stretch | 3400 - 3500 |

| -NH₂ | N-H symmetric stretch | 3300 - 3400 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| C=C | Aromatic ring stretch | 1450 - 1600 |

| C-F | C-F stretch | 1000 - 1400 |

Note: The exact frequencies can vary depending on the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). scialert.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Electronic Transition |

|---|---|---|---|

| Methanol (B129727) | ~230 | ~290 | π → π* |

Note: These are estimated values based on the analysis of similar substituted phenols.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov This method allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry. nih.gov

A crystal structure of this compound would reveal the precise spatial arrangement of its atoms. The geometry of the benzene (B151609) ring is expected to be largely planar, with minor distortions due to the steric and electronic effects of the substituents. Bond lengths and angles would be influenced by the electronegativity and size of the attached atoms. For example, the C-F bond is expected to be shorter than the C-Br bond.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

|---|---|---|---|

| C-F | ~1.35 | C-C-F | ~119 |

| C-Br | ~1.90 | C-C-Br | ~121 |

| C-O | ~1.36 | C-C-O | ~118 |

| C-N | ~1.40 | C-C-N | ~120 |

| O-H | ~0.96 | C-O-H | ~109 |

Note: These values are representative and based on typical bond lengths and angles for similar organic molecules.

In the solid state, molecules of this compound would interact with each other through various non-covalent interactions, which dictate the crystal packing. The -OH and -NH₂ groups are strong hydrogen bond donors and acceptors, and would likely form an extensive network of intermolecular hydrogen bonds. nih.govnih.gov These interactions play a crucial role in the physical properties of the compound.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. These calculations also allow for the exploration of different spatial arrangements (conformers) and the energy barriers between them.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. conicet.gov.armdpi.com This approach is favored for its balance of accuracy and computational efficiency. The selection of a functional and a basis set is crucial for obtaining reliable results.

A common choice for molecules of this nature is a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. conicet.gov.ar This is often paired with a Pople-style basis set, like 6-311++G(d,p), which provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) to account for non-spherical electron density. conicet.gov.armdpi.com

For 6-Amino-3-bromo-2-fluorophenol, DFT calculations would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available, for instance, from X-ray crystallography. researchgate.net

Table 1: Illustrative Geometrical Parameters for a Substituted Phenol (B47542) Calculated via DFT (Note: This table is a hypothetical representation of typical data obtained from a DFT calculation and does not represent actual calculated values for this compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O | 1.36 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-N | 1.40 Å |

| Bond Angle | C-C-O | 120.5° |

| Dihedral Angle | C-C-O-H | 0° or 180° |

Ab initio methods are calculations based directly on quantum mechanical first principles without the use of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach, but it does not fully account for electron correlation, which can be important for accurate energy predictions. nih.gov

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method to improve upon HF by including electron correlation. arxiv.orgnsf.gov While computationally more demanding than DFT, MP2 calculations can provide a valuable benchmark for the geometric and energetic properties of this compound. These methods have been successfully applied to study complex systems like the benzene (B151609) crystal, demonstrating their utility for molecules with aromatic rings. arxiv.orgresearchgate.net

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Density Functional Theory (DFT) is widely used to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. mdpi.com

The typical computational protocol involves:

Optimization of the molecular geometry using a selected DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311+G(2d,p)). mdpi.comnih.gov

A subsequent GIAO NMR calculation at the same or a higher level of theory to compute the isotropic shielding values.

Calculation of chemical shifts by referencing the computed shielding values to that of a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).

For this compound, one would expect distinct signals for the two aromatic protons, the six carbon atoms, and the single fluorine atom. The predicted chemical shifts are highly sensitive to the electronic environment created by the substituents. For instance, the ¹⁹F chemical shift is influenced by the nature of adjacent groups on the aromatic ring. nih.govnsf.gov DFT-based methods can predict ¹⁹F chemical shifts with a root mean square error of around 3-4 ppm. rsc.org Similarly, ¹H and ¹³C chemical shifts can be predicted with high accuracy, often with mean absolute errors of approximately 0.1-0.2 ppm for ¹H and 1.3-2.5 ppm for ¹³C, respectively. nih.govrsc.org

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | H (on C4) | 7.15 | Downfield due to deshielding by halogens. |

| ¹H | H (on C5) | 6.80 | Upfield relative to H4 due to influence of -NH₂ group. |

| ¹³C | C1 (-OH) | 145.0 | Deshielded by electronegative oxygen. |

| ¹³C | C2 (-F) | 152.0 (JCF ≈ 240 Hz) | Large C-F coupling constant is characteristic. |

| ¹³C | C3 (-Br) | 110.0 | Shielded by "heavy atom effect" of bromine. |

| ¹³C | C4 | 125.0 | Aromatic C-H. |

| ¹³C | C5 | 118.0 | Shielded by electron-donating -NH₂ group. |

| ¹³C | C6 (-NH₂) | 140.0 | Deshielded by electronegative nitrogen. |

| ¹⁹F | F (on C2) | -130.0 | Typical range for aryl fluorides. |

Vibrational (IR/Raman) Spectra: The simulation of infrared (IR) and Raman spectra is a standard computational task that aids in the interpretation of experimental data. faccts.denih.gov The process begins with a geometry optimization, followed by a frequency calculation at the same level of theory. This calculation solves for the vibrational normal modes and their corresponding frequencies under the harmonic approximation. nih.gov IR intensities are determined from the changes in the dipole moment during a vibration, while Raman activities are related to changes in the polarizability. github.io For this compound, the simulated spectrum would show characteristic peaks corresponding to the functional groups present, such as O-H and N-H stretching, aromatic C-H stretching, C-F and C-Br stretching, and various aromatic ring vibrations. acs.org

Electronic (UV-Vis) Spectra: The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov This method calculates the vertical excitation energies from the ground electronic state to various excited states. These energies correspond to the wavelengths of maximum absorption (λₘₐₓ). For substituted phenols, the main absorptions are typically due to π → π* transitions within the aromatic ring. ucc.edu.gh The positions and intensities of these absorptions are modulated by the substituents. The electron-donating -OH and -NH₂ groups are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. ucc.edu.gh

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| Vibrational (IR) | Frequency (cm⁻¹) | ~3450 | O-H Stretch |

| Frequency (cm⁻¹) | ~3350, ~3250 | N-H Stretch (asymmetric & symmetric) | |

| Frequency (cm⁻¹) | ~3080 | Aromatic C-H Stretch | |

| Frequency (cm⁻¹) | ~1250 | C-F Stretch | |

| Frequency (cm⁻¹) | ~650 | C-Br Stretch | |

| Electronic (UV-Vis) | λₘₐₓ 1 (nm) | ~210 | π → π* transition |

| λₘₐₓ 2 (nm) | ~285 | π → π* transition (red-shifted) |

Elucidation of Reaction Mechanisms and Transition State Characterization

Computational chemistry is a key tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states. fiveable.me A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. github.iowikipedia.org

The characterization of a transition state involves:

Locating a stationary point on the PES that has exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products. github.io

Confirming that this transition state connects the intended reactants and products by performing an Intrinsic Reaction Coordinate (IRC) calculation.

A reaction energy profile plots the potential energy of the system against the reaction coordinate. The activation energy (or barrier) of a reaction is defined as the energy difference between the transition state and the reactants. fiveable.me According to transition state theory, the reaction rate is exponentially dependent on this barrier. wikipedia.org

For this compound, one could computationally study various reactions, such as further electrophilic aromatic substitution. The existing substituents would direct an incoming electrophile to a specific position on the ring. A computational study would involve calculating the energies of the starting material, the sigma-complex intermediate, the transition states connecting these species, and the final product. rsc.org This would reveal the reaction's activation barriers and determine whether the mechanism is stepwise or concerted.

Solvent Effects Modeling on Molecular Properties and Reactivity

Chemical reactions and spectroscopic measurements are most often performed in solution, where the solvent can have a profound effect. Computational models can account for these effects, primarily through implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computationally efficient and widely used. acs.orgfaccts.dewikipedia.org In these models, the solute molecule is placed within a cavity embedded in a continuous dielectric medium that represents the solvent. faccts.de The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, thereby capturing the bulk electrostatic effects of the solvent.

Solvent can significantly alter molecular properties and reactivity:

Molecular Properties: Solvent polarity can influence molecular geometry and spectroscopic properties. For example, NMR chemical shifts, particularly for protons involved in hydrogen bonding (like those on -OH and -NH₂), can be sensitive to the solvent environment. researchgate.netnih.govmdpi.comthieme-connect.de Similarly, the λₘₐₓ in UV-Vis spectra can shift depending on the differential stabilization of the ground and excited states by the solvent (solvatochromism).

Reactivity: Solvents can alter reaction rates by differentially solvating the reactants and the transition state. wikipedia.org If a solvent stabilizes the transition state more than the reactants, the activation barrier will be lowered, and the reaction will be accelerated. nih.govucsb.edu Conversely, if the reactants are more strongly stabilized, the reaction will slow down. Implicit solvent models are routinely used in the calculation of reaction energy profiles to provide more realistic activation barriers that can be compared with experimental kinetic data. chemrxiv.orgrsc.org

Synthesis and Chemical Transformations of Derivatives and Analogs

Functionalization at the Amino Group Nitrogen Atom

The primary amino group in 6-amino-3-bromo-2-fluorophenol is a key site for nucleophilic reactions, enabling the introduction of a wide range of substituents through alkylation, arylation, and acylation reactions.

N-Alkylation and N-Arylation Strategies

The introduction of alkyl or aryl groups to the nitrogen atom can significantly alter the electronic and steric properties of the molecule.

N-Alkylation is typically achieved by reacting the aminophenol with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity and facilitating the substitution reaction. The choice of base and solvent is crucial to control the degree of alkylation and prevent side reactions at the phenolic hydroxyl group.

N-Arylation often employs transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful method allows for the formation of a carbon-nitrogen bond between the aminophenol and an aryl halide or triflate. Palladium catalysts with specialized phosphine (B1218219) ligands are commonly used to facilitate this transformation. Selective N-arylation of aminophenols can be challenging, but specific ligand and catalyst systems have been developed to favor reaction at the nitrogen atom over the oxygen atom. researchgate.net

Table 1: N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagents | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Cs₂CO₃, or NaH | Secondary or Tertiary Amine |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X) or Aryl Triflates | Palladium catalyst (e.g., Pd₂(dba)₃) with phosphine ligand (e.g., BINAP, XPhos) and a base (e.g., NaOtBu) | Secondary Arylamine |

Formation of Amides, Sulfonamides, and Ureas

The amino group readily reacts with various electrophiles to form stable amide, sulfonamide, and urea (B33335) linkages, which are prevalent in many biologically active compounds.

Amide Formation: Amides are synthesized by reacting this compound with acyl chlorides or carboxylic acids. The reaction with acyl chlorides is typically rapid and performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. When using carboxylic acids, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is required to activate the carboxylic acid for nucleophilic attack by the amine.

Sulfonamide Formation: Sulfonamides are formed through the reaction of the amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction, known as the Hinsberg test for primary amines, is a robust and widely used transformation.

Urea Formation: Ureas are typically prepared by treating the aminophenol with an isocyanate (R-N=C=O). The reaction is generally efficient and proceeds without the need for a catalyst. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can yield unsymmetrical ureas. The synthesis of urea derivatives is a common strategy in drug discovery. nih.gov

Table 2: Amide, Sulfonamide, and Urea Formation

| Product Type | Reagents | Typical Conditions |

|---|---|---|

| Amide | Acyl Chloride (RCOCl) or Carboxylic Acid (RCOOH) | Base (e.g., Pyridine) for acyl chlorides; Coupling agent (e.g., DCC, EDC) for carboxylic acids |

| Sulfonamide | Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Pyridine or NaOH) |

| Urea | Isocyanate (RNCO) | Aprotic solvent (e.g., THF, CH₂Cl₂) at room temperature |

Transformations at the Phenolic Hydroxyl Group Oxygen Atom

The phenolic hydroxyl group is another key site for functionalization, allowing for the formation of ethers, esters, and carbonates. Its reactivity can be modulated by the choice of reagents and reaction conditions, often in competition with the amino group.

O-Alkylation and O-Arylation to Form Ethers

Conversion of the phenolic hydroxyl to an ether is a common strategy to modify a compound's properties.

O-Alkylation , often achieved through the Williamson ether synthesis, involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. Careful selection of the base is necessary to avoid deprotonation of the less acidic amino group.

O-Arylation can be accomplished using copper- or palladium-catalyzed cross-coupling reactions. Ullmann condensation, a classical copper-catalyzed reaction, can be used to couple the phenol with an aryl halide. More modern methods, such as variants of the Buchwald-Hartwig reaction, have also been developed for O-arylation, sometimes showing complementary selectivity to N-arylation depending on the catalyst and ligand system employed.

Esterification and Carbonate Formation

The phenolic hydroxyl group can be acylated to form esters or react with phosgene derivatives to form carbonates.

Esterification is readily achieved by reacting the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine. The reaction is typically faster at the more nucleophilic oxygen of the phenoxide compared to the nitrogen of the aniline, especially under basic conditions.

Carbonate Formation involves the reaction of the phenol with phosgene or a chloroformate ester (e.g., ethyl chloroformate). This reaction introduces a carbonate functional group, which can serve as a protecting group or as a linker in more complex molecules.

Table 3: O-Alkylation, O-Arylation, and Esterification Reactions

| Reaction Type | Reagents | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| O-Alkylation (Williamson) | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) | Alkyl Aryl Ether |

| O-Arylation (Ullmann) | Aryl Halide (Ar-X) | Copper catalyst and base | Diaryl Ether |

| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine, Et₃N) | Aryl Ester |

| Carbonate Formation | Chloroformate (ClCOOR) | Base (e.g., Pyridine) | Aryl Carbonate |

Modifications and Replacements of Halogen Substituents

The bromine and fluorine atoms on the aromatic ring provide opportunities for further diversification, primarily through cross-coupling reactions or nucleophilic substitution.

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C-3 position.

Suzuki-Miyaura Coupling: The bromine atom can be readily replaced with alkyl, alkenyl, or aryl groups via the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction utilizes an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. It is one of the most versatile methods for forming carbon-carbon bonds.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as the Sonogashira (coupling with terminal alkynes), Stille (coupling with organostannanes), and Heck (coupling with alkenes) reactions are also viable methods for replacing the bromine atom.

The carbon-fluorine bond is generally robust and less susceptible to these cross-coupling reactions under standard conditions. However, its replacement can be achieved via nucleophilic aromatic substitution (SₙAr) if the ring is sufficiently activated by electron-withdrawing groups, or through specialized catalytic systems. The strong electron-withdrawing nature of the fluorine atom also influences the reactivity of the other positions on the ring.

Table 4: Replacement of Halogen Substituents

| Reaction Type | Target Halogen | Reagents | Typical Catalyst/Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromine | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Palladium catalyst and base | C-C bond formation |

| Sonogashira Coupling | Bromine | Terminal Alkyne (R-C≡CH) | Palladium and Copper catalysts, base | Alkynylated arene |

| Stille Coupling | Bromine | Organostannane (R-Sn(Alkyl)₃) | Palladium catalyst | C-C bond formation |

Selective Dehalogenation Reactions

The presence of two different halogen atoms on the aromatic ring of this compound and its derivatives allows for selective dehalogenation, a valuable tool for creating specific substitution patterns. The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is the key to this selectivity. Generally, the C-Br bond is weaker and more susceptible to cleavage than the C-F bond.

Catalytic hydrogenation is a common and effective method for selective debromination. nih.govglpbio.com Under neutral conditions, using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, the C-Br bond can be selectively reduced while leaving the C-F bond and other functional groups intact. nih.govglpbio.com This method is particularly useful as bromides are reduced more readily than chlorides, suggesting a high degree of selectivity for debromination over defluorination. nih.gov The reaction can be performed in various solvents, with 2-propanol being an effective hydrogen donor in the presence of Pd/C for catalytic transfer hydrogenation.

Alternative methods for reductive dehalogenation include the use of zero-valent iron in the presence of a hydride source, which has shown effectiveness in the dehalogenation of halo-organic compounds. While specific examples for this compound are not extensively documented, the principles of selective dehalogenation of aryl bromides are well-established and applicable. nih.govglpbio.com

Table 1: Selective Dehalogenation Reactions

| Reaction Type | Reagents and Conditions | Selective Bond Cleavage | Potential Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Neutral conditions | C-Br | 2-Amino-6-fluorophenol |

| Catalytic Transfer Hydrogenation | 2-propanol, Pd/C | C-Br | 2-Amino-6-fluorophenol |

Introduction of Other Halogens or Pseudohalogens

Further functionalization of the this compound scaffold can be achieved by introducing other halogens or pseudohalogens. These transformations provide access to a wider array of derivatives with modulated electronic and steric properties.

Iodination: The introduction of iodine can be accomplished through electrophilic aromatic substitution. For activated aromatic systems like phenols, a mixture of potassium iodide (KI) and a mild oxidizing agent such as ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) can achieve regioselective iodination. organic-chemistry.org Given the directing effects of the amino and hydroxyl groups, iodination would be expected to occur at the positions ortho and para to these activating groups. In the case of this compound, the most likely position for iodination would be the C4 position, which is para to the amino group and ortho to the hydroxyl group. The use of N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid is another effective method for the iodination of electron-rich arenes. organic-chemistry.org

Introduction of Pseudohalogens: Pseudohalogens are polyatomic analogues of halogens that exhibit similar chemical reactivity. researchgate.net Common pseudohalides include cyanide (-CN), azide (B81097) (-N₃), and thiocyanate (B1210189) (-SCN). The introduction of these groups often proceeds via nucleophilic substitution of a halide, typically a bromide or iodide, catalyzed by a transition metal.

Cyanation: The conversion of the bromo-substituent to a nitrile group can be achieved through palladium- or copper-catalyzed cyanation reactions. nih.govresearchgate.netgoogle.com The use of a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) with a palladium catalyst offers a practical and environmentally benign approach. nih.gov Nickel-catalyzed cyanation also provides an effective alternative. researchgate.net This transformation would yield 2-amino-6-fluoro-3-cyanophenol.

Azidation: The introduction of an azide group can be accomplished through similar transition-metal-catalyzed cross-coupling reactions, although specific examples on this scaffold are not readily available in the literature.

Table 2: Introduction of Other Halogens and Pseudohalogens

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| Iodination | KI, (NH₄)₂S₂O₈, aq. MeOH or NIS, cat. TFA | 6-Amino-3-bromo-2-fluoro-4-iodophenol |

| Cyanation | K₄[Fe(CN)₆], Pd catalyst or Ni catalyst | 2-Amino-6-fluoro-3-cyanophenol |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromo-substituent at the C3 position serves as a handle for the formation of organometallic reagents, such as Grignard and organolithium species. These reagents are powerful intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.